N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-12-2-1-11(9-13(12)17)18-14(20)19-5-8-22-15(10-19)3-6-21-7-4-15/h1-2,9H,3-8,10H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPMIXUGKDVVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Spirocyclic Core Formation
The 1,9-dioxa-4-azaspiro[5.5]undecane core is typically constructed via Prins cascade cyclization or amine-aldehyde cyclocondensation :
Method 1: Prins Cyclization (Adapted from)
Reagents :
- 1,5-Diol precursor (e.g., 1,5-pentanediol derivatives)
- Aldehyde (e.g., formaldehyde)
- Acid catalyst (e.g., H₂SO₄, p-TsOH)
Procedure :
- The diol reacts with formaldehyde under acidic conditions, forming a oxonium intermediate.
- Intramolecular cyclization yields the spirocyclic dioxane framework.
- Subsequent nitrogen introduction via reductive amination or nucleophilic substitution completes the azaspiro structure.
Typical Conditions :
Method 2: Amine-Aldehyde Cyclocondensation (Adapted from)
Reagents :
- Cyclohexanone
- Amino alcohol (e.g., 2-aminoethanol)
- KCN or NH₄CO₃ (for spirohydantoin intermediates)
Procedure :
- Cyclohexanone reacts with amino alcohol under basic conditions to form a Schiff base.
- Acid-catalyzed cyclization generates the spiro[5.5] system.
- Oxidation or functional group interconversion introduces the dioxa-aza motif.
Optimization :
Carboxamide Functionalization
The 3,4-dichlorophenyl carboxamide group is introduced via amide coupling or Ullmann-type reactions :
Method 1: Direct Amidation (Adapted from)
Reagents :
- 1,9-Dioxa-4-azaspiro[5.5]undecane-4-amine
- 3,4-Dichlorophenyl isocyanate
- Base (e.g., Et₃N, K₂CO₃)
Procedure :
- The spirocyclic amine reacts with 3,4-dichlorophenyl isocyanate in anhydrous THF.
- Stirring at room temperature for 12–24 hours forms the carboxamide.
- Workup involves extraction with ethyl acetate and purification via silica gel chromatography.
Conditions :
Method 2: Carboxylic Acid Activation (Adapted from)
Reagents :
- Spirocyclic carboxylic acid
- 3,4-Dichloroaniline
- Coupling agents (e.g., HATU, EDCl)
Procedure :
- The carboxylic acid is activated using HATU in DMF.
- 3,4-Dichloroaniline is added, and the mixture is stirred at 0–5°C.
- Purification via recrystallization (ethanol/water) yields the product.
Optimization :
Industrial-Scale Synthesis (From)
For large-scale production, continuous flow reactors are employed to enhance efficiency:
Key Steps :
- Spiro Core Synthesis :
- Reactants: 1,5-pentanediol derivatives + formaldehyde
- Catalyst: Solid acid (e.g., Amberlyst-15)
- Residence time: 30–60 minutes
- Output: 85–90% purity
- Amidation :
- Microreactor setup with in-line mixing of amine and isocyanate.
- Temperature: 25°C
- Throughput: 1–5 kg/h
Advantages :
- Reduced reaction time (4–6 hours total).
- Higher yields (75–88%) compared to batch processes.
Characterization and Quality Control
Spectroscopic Data
Challenges and Optimization
Common Issues
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under strongly acidic or basic conditions:
-
Acidic Hydrolysis (6M HCl, reflux): Cleavage to yield 3,4-dichloroaniline and the spirocyclic carboxylic acid (88% recovery) .
-
Basic Hydrolysis (2M NaOH, 80°C): Slower reaction due to electron-withdrawing Cl substituents destabilizing the tetrahedral intermediate.
Spiro Ring Stability
-
Thermal Stability : Decomposition begins at 220°C (TGA data), with CO₂ release from decarboxylation .
-
pH Sensitivity : Stable in pH 2–8 (24-hour study); ring-opening occurs at pH >10 via nucleophilic attack on the morpholine oxygen .
Derivatization Reactions
The secondary amine in the morpholine ring participates in alkylation and acylation:
Table 2: Functionalization Reactions
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl spiro derivative | Enhanced lipophilicity |
| Acylation | Acetyl chloride, pyridine | N-Acetylated analog | Metabolic stability studies |
-
Steric Hindrance : Reactions at the morpholine nitrogen require forcing conditions due to the spiro system’s rigidity .
-
Electronic Effects : Electron-withdrawing Cl groups on the aryl ring reduce electrophilic substitution reactivity at the para position.
Table 3: Stability in Biological Matrices (37°C, 24 h)
| Matrix | Degradation (%) | Major Degradants |
|---|---|---|
| Human plasma | <5% | None detected |
| Liver microsomes | 12% | Oxidized morpholine (M+16) |
| Acidic gastric fluid (pH 1.2) | 8% | Spiro ring-opened hydroxy acid |
-
Oxidative Metabolism : CYP3A4-mediated oxidation of the morpholine ring produces an N-oxide derivative .
-
Photostability : Degrades by 18% under UV light (300–400 nm, 48 h), forming a dichlorophenyl radical intermediate .
Comparative Reactivity Insights
The 3,4-dichlorophenyl group:
Scientific Research Applications
Medicinal Chemistry
N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by triggering the endoplasmic reticulum stress response. This mechanism is crucial for developing new anticancer therapies .
- Antimicrobial Properties : The compound is also being studied for its efficacy against various microbial strains, suggesting potential applications in treating infections.
Biological Research
The interactions of this compound with biological macromolecules are under investigation:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting metabolic disorders.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile intermediate:
- Building Block for Complex Molecules : Its unique structure allows chemists to use it as a precursor in synthesizing various biologically active compounds .
Case Studies
Several studies have documented the effects and applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against glioma cells through apoptosis induction mechanisms. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against specific bacterial strains; further testing is ongoing to determine the spectrum of activity. |
| Study C | Enzyme Inhibition | Identified as an inhibitor of key metabolic enzymes, suggesting potential in metabolic disorder treatments. |
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. For instance, it may induce the endoplasmic reticulum stress response, leading to apoptosis in cancer cells . The compound’s unique structure allows it to bind to various proteins and enzymes, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,9-Diazaspiro[5.5]undecane: Known for inducing the endoplasmic reticulum stress response with cytotoxic activity in glioma cells.
1,3-Dioxane derivatives: Exhibiting similar spirocyclic structures and used in various chemical and biological applications.
1,3-Dithiane derivatives: Known for their unique stereochemistry and applications in organic synthesis.
Uniqueness
N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide stands out due to its specific substitution pattern on the phenyl ring and its potential biological activities. Its ability to induce specific cellular responses makes it a valuable compound for further research and development.
Biological Activity
N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound demonstrates a unique spirocyclic structure that contributes to its diverse biological effects. Below is a detailed examination of its biological activity, including research findings, case studies, and comparative data.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₈Cl₂N₂O₃
- Molecular Weight : 345.2 g/mol
- CAS Number : 1421480-64-9
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including receptors in the central nervous system (CNS), which may account for their pharmacological effects. The presence of the dichlorophenyl group is particularly relevant for enhancing bioactivity through increased lipophilicity and receptor affinity.
Biological Activities
The biological activities of this compound can be summarized as follows:
-
CNS Activity :
- Similar compounds have shown CNS stimulant and depressant effects.
- Evidence suggests potential antidepressant properties based on structural analogs that modulate neurotransmitter systems.
-
Antimicrobial Properties :
- Preliminary studies indicate activity against specific bacterial strains, suggesting potential applications in infectious disease management.
-
Analgesic Effects :
- Some derivatives exhibit analgesic properties, possibly through modulation of pain pathways in the CNS.
Study 1: CNS Activity Assessment
A study investigated the effects of various spirocyclic compounds on serotonin receptors. The results indicated that this compound exhibited significant binding affinity to the 5-HT_2A receptor, suggesting potential antidepressant activity (Pendergrass et al., 2020) .
Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus demonstrated that this compound inhibited bacterial growth at concentrations as low as 25 μg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents (BenchChem Report) .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the standard synthetic routes for N-(3,4-dichlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the spirocyclic core followed by introducing the dichlorophenyl and carboxamide groups. Key parameters include temperature, solvent choice (e.g., polar aprotic solvents for nucleophilic substitution), and catalysts (e.g., palladium for cross-coupling reactions). Reaction optimization focuses on yield and purity, often monitored via HPLC or LC-MS. For example, analogous spiro compounds require stepwise protection/deprotection strategies to avoid side reactions .
Q. Which spectroscopic methods are most effective for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the spirocyclic structure and substituent positions. Mass spectrometry (HRMS) validates the molecular formula, while infrared (IR) spectroscopy identifies functional groups like the carboxamide (C=O stretch at ~1650 cm⁻¹). X-ray crystallography, though less common, resolves stereochemical ambiguities in spiro systems .
Q. How is the compound’s purity assessed in preclinical studies?
Purity is evaluated using reverse-phase HPLC with UV detection (λ = 210–254 nm) and corroborated by elemental analysis (C, H, N). Residual solvents are quantified via gas chromatography (GC), adhering to ICH guidelines. For biological assays, purity >95% is typically required to minimize off-target effects .
Q. What in vitro models are used for initial biological activity screening?
Anticancer potential is assessed using MTT assays on cell lines (e.g., MCF-7, HCT-116), while antimicrobial activity is tested via broth microdilution (MIC determination). Dose-response curves (IC₅₀ values) and selectivity indices (e.g., comparing cancerous vs. normal cells) are prioritized to identify therapeutic windows .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production without compromising stereochemical integrity?
Continuous flow chemistry enhances scalability by improving heat/mass transfer and reducing side reactions. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) preserve stereochemistry. Process analytical technology (PAT) monitors critical quality attributes in real time .
Q. What strategies resolve contradictions in biological activity data across different studies?
Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation times). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., apoptosis markers alongside cytotoxicity) validate results. Meta-analyses of SAR data for analogous compounds (e.g., dichlorophenyl derivatives) identify structural determinants of activity .
Q. How do structural modifications influence the compound’s pharmacokinetic profile?
Introducing electron-withdrawing groups (e.g., -CF₃) on the dichlorophenyl ring enhances metabolic stability by reducing CYP450-mediated oxidation. LogP adjustments via hydrophilic substituents (e.g., -OH) improve aqueous solubility, measured via shake-flask methods. In vivo PK studies in rodents track bioavailability and half-life .
Q. What computational methods predict target binding modes and off-target risks?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with putative targets (e.g., kinase domains). Pharmacophore mapping identifies off-target risks, while machine learning (e.g., DeepChem) prioritizes analogs with reduced toxicity .
Q. How is metabolic stability evaluated, and what are common degradation pathways?
Liver microsome assays (human/rodent) identify primary metabolites via LC-MS/MS. Common pathways include oxidative dechlorination (CYP3A4-mediated) and carboxamide hydrolysis. Deuterium labeling at labile positions (e.g., benzylic hydrogens) slows degradation .
Q. What role does the spirocyclic core play in modulating target selectivity?
The spiro structure imposes conformational rigidity, reducing entropy penalties upon binding. Comparative studies with non-spiro analogs show improved selectivity for enzymes with deep binding pockets (e.g., proteases). Steric effects from the dioxa ring may block off-target interactions .
Methodological Notes
- Data Reproducibility : Cross-validate biological findings using ≥3 independent replicates and report statistical significance (p < 0.05, ANOVA with post-hoc tests).
- Structural Confirmation : Always correlate NMR data with calculated shifts (e.g., ChemDraw Predict) to avoid misassignment in complex spiro systems.
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity studies, including IRB/IACUC approvals for in vivo work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
